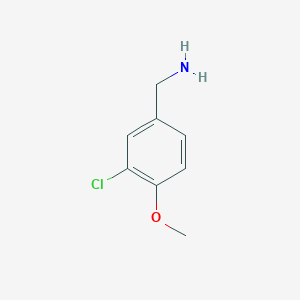

3-Chloro-4-methoxybenzenemethanamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3-chloro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNMSDZALRAYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353309 | |

| Record name | 3-chloro-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115514-77-7 | |

| Record name | 3-chloro-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Chloro-4-methoxybenzenemethanamine (CAS No. 115514-77-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzenemethanamine, also known as 3-chloro-4-methoxybenzylamine, is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the production of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application in the synthesis of Avanafil, and an in-depth look at the associated biological signaling pathways.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 115514-77-7 | [3][4][5] |

| Molecular Formula | C₈H₁₀ClNO | [3][4][5] |

| Molecular Weight | 171.62 g/mol | [3][5] |

| Boiling Point | 263.5 °C at 760 mmHg | [3][6] |

| Density | 1.18 g/cm³ | [3][6] |

| Flash Point | 113.2 °C | [3] |

| Refractive Index | 1.549 | [3] |

| pKa | 9.01 ± 0.10 (Predicted) | [3][7] |

| Form | Solid | [8] |

| Melting Point | 250-255 °C (hydrochloride salt) | [8] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |

| Storage Temperature | 2-8°C, protect from light | [7][9] |

Experimental Protocols

The primary application of this compound is as a crucial building block in the synthesis of Avanafil. The following is a generalized experimental protocol for a key step in this synthesis, derived from publicly available patent literature.

Synthesis of Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

This procedure outlines the nucleophilic substitution reaction between ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate and this compound.

Materials:

-

Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate

-

This compound[10]

-

Methylene dichloride (DCM)

-

Water

-

Sodium carbonate

-

Tetrabutylammonium bromide

Procedure:

-

To a reaction vessel containing 600 mL of methylene dichloride, add 100 g of ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate and 91.2 g of this compound.[10]

-

Stir the mixture and add 500 mL of water, 48 g of sodium carbonate, and 1 g of tetrabutylammonium bromide.[10]

-

Maintain the reaction mixture at a temperature of 25-30°C overnight with continuous stirring.[10]

-

After the reaction is complete, as monitored by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), separate the organic (methylene dichloride) layer.

-

Wash the organic layer with water to remove any remaining water-soluble impurities.

-

Evaporate the methylene dichloride under reduced pressure to yield the crude product, ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate.[10]

-

Further purification can be achieved through recrystallization or column chromatography to achieve the desired purity.

Mandatory Visualizations

Synthesis of Avanafil Intermediate

The following diagram illustrates a key step in the synthesis of an Avanafil intermediate, highlighting the role of this compound.

Signaling Pathway of Avanafil

Avanafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. The diagram below illustrates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and the mechanism of action of Avanafil.

Conclusion

This compound is a vital intermediate in modern pharmaceutical synthesis, particularly for the production of Avanafil. Understanding its chemical properties, synthesis applications, and the biological pathways of the final drug product is essential for researchers and professionals in the field of drug development. This guide provides a foundational understanding to support further research and development activities. During sexual arousal, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[11][12] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation, resulting in an erection.[11][12] Avanafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response.[11][12]

References

- 1. Avanafil - Wikipedia [en.wikipedia.org]

- 2. This compound | 115514-77-7 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 1pchem.com [1pchem.com]

- 5. scbt.com [scbt.com]

- 6. 115514-77-7|(3-chloro-4-methoxyphenyl)methanamine, supplier/ Manufactor spot customization-Feature Products-Shanghai Up-Fluorochem Co., Ltd. [m.upfluorochem.com]

- 7. This compound CAS#: 115514-77-7 [amp.chemicalbook.com]

- 8. 3-氯-4-甲氧基苄胺盐酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 115514-77-7|3-Chloro-4-methoxybenzylamine|BLD Pharm [bldpharm.com]

- 10. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

- 11. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

3-Chloro-4-methoxybenzenemethanamine chemical properties

An In-depth Technical Guide to 3-Chloro-4-methoxybenzenemethanamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound, also known as 3-chloro-4-methoxybenzylamine, is a substituted benzylamine derivative. Its hydrochloride salt is also commonly used in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 115514-77-7 | [1][2][3] |

| Molecular Formula | C8H10ClNO | [2] |

| Molecular Weight | 171.63 g/mol | [2] |

| Boiling Point | 263.5 °C at 760 mmHg | [2][4] |

| 110 °C at 0.3 Torr | [1] | |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1][2][4] |

| pKa | 9.01 ± 0.10 (Predicted) | [1][2] |

| Flash Point | 113.2 °C | [2] |

| Refractive Index | 1.549 | [2] |

| Vapor Pressure | 0.0102 mmHg at 25°C | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| LogP | 2.50760 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 171.0450916 | [2] |

Note: The hydrochloride salt (CAS No: 41965-95-1) is a solid with a melting point of 250-255 °C.[5][6]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. Spectroscopic information, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is available through various chemical suppliers and databases.[7][8]

Experimental Protocols

Synthesis via the Delepine Reaction

A patented method for preparing high-purity this compound involves a multi-step synthesis starting from 3-chloro-4-methoxybenzyl alcohol.[9] This process is an adaptation of the Delepine reaction.

Step 1: Chlorination of the Alcohol

-

Reactants: 3-chloro-4-methoxybenzyl alcohol is used as the starting material. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent.

-

Solvent: The reaction is carried out in tetrahydrofuran (THF).

-

Procedure: 3-chloro-4-methoxybenzyl alcohol is reacted with phosphorus oxychloride in THF to substitute the hydroxyl group with a chlorine atom, yielding 3-chloro-4-methoxybenzyl chloride.[9] The molar ratio of the alcohol to phosphorus oxychloride is typically between 1:1 and 1:1.5.[9]

Step 2: Formation of the Quaternary Ammonium Salt

-

Reactants: The 3-chloro-4-methoxybenzyl chloride produced in the previous step is reacted with hexamethylenamine (urotropin).

-

Solvent: The reaction is conducted in ethanol.

-

Procedure: The reactants are mixed in ethanol at a temperature of 60-70 °C to form the corresponding quaternary ammonium salt. The molar ratio of the benzyl chloride to hexamethylenamine is approximately 1:1 to 1:1.2.[9]

Step 3: Hydrolysis of the Salt

-

Reagents: The quaternary ammonium salt is hydrolyzed using hydrochloric acid (HCl). Potassium hydroxide (or sodium hydroxide) is used for basification.

-

Procedure: The salt is subjected to hydrolysis with HCl at 40-50 °C. Following hydrolysis, the reaction mixture is made alkaline by adding a base like potassium hydroxide to a pH greater than 7.[9]

-

Purification: The final product, this compound, is isolated and purified by distillation.[9]

References

- 1. This compound CAS#: 115514-77-7 [amp.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 115514-77-7 [chemicalbook.com]

- 4. 115514-77-7|(3-chloro-4-methoxyphenyl)methanamine, supplier/ Manufactor spot customization-Feature Products-Shanghai Up-Fluorochem Co., Ltd. [m.upfluorochem.com]

- 5. 3-Chloro-4-methoxybenzylamine hydrochloride 97 41965-95-1 [sigmaaldrich.com]

- 6. 3-Chloro-4-methoxybenzylamine hydrochloride 97 41965-95-1 [sigmaaldrich.com]

- 7. 3-Chloro-4-methoxybenzylamine hydrochloride | C8H11Cl2NO | CID 2764287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(115514-77-7) 1H NMR spectrum [chemicalbook.com]

- 9. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methoxybenzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-4-methoxybenzenemethanamine (CAS No: 115514-77-7). The information herein is curated for professionals in research and development, offering precise data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound, also known as 3-chloro-4-methoxybenzylamine, is a substituted benzylamine derivative. Its chemical structure consists of a benzene ring substituted with a chloromethyl group at position 3, a methoxy group at position 4, and an aminomethyl group. This compound serves as a valuable reagent in various chemical syntheses.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₈H₁₀ClNO | - |

| Molecular Weight | 171.626 | g/mol |

| Boiling Point | 263.5[1][2] | °C at 760 mmHg |

| 110[3] | °C at 0.3 Torr | |

| Density | 1.18[1][2] | g/cm³ (Predicted) |

| Refractive Index | 1.549[1] | - |

| Flash Point | 113.2[1] | °C |

| Vapor Pressure | 0.0102 | mmHg at 25°C |

| pKa | 9.01 ± 0.10 | (Predicted)[1][3] |

| LogP | 2.50760 | - |

| Solubility | Slightly soluble in Chloroform and Methanol[3] | - |

| Storage Temperature | 2-8 | °C, under inert atmosphere, protected from light[3][4] |

A related compound, 3-Chloro-4-methoxybenzylamine hydrochloride (CAS No: 41965-95-1), is a solid with a melting point of 250-255 °C.[5][6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties cited above.

1. Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.[4]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed into the Thiele tube containing heating oil, ensuring the oil level is above that of the sample.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[4]

-

2. Density Determination of a Solid (Archimedes' Principle)

The density of a solid can be determined using the principle of buoyancy.[7]

-

Apparatus: Analytical balance with a density kit, beaker, and an auxiliary liquid of known density (e.g., water or ethanol) in which the solid is insoluble.

-

Procedure:

-

The mass of the solid sample is measured in the air.

-

The solid is then submerged in the auxiliary liquid, and its apparent mass is measured.

-

The density of the solid is calculated using the formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid Where:

-

ρ_solid is the density of the solid.

-

m_air is the mass of the solid in the air.

-

m_liquid is the apparent mass of the solid in the liquid.

-

ρ_liquid is the known density of the auxiliary liquid.

-

-

3. Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[8]

-

Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, filtration apparatus (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., chloroform, methanol) in an Erlenmeyer flask.

-

The flask is sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C).

-

The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Workflow Visualization

The logical workflow for the physical characterization of a chemical compound like this compound is depicted below.

Caption: Workflow for the physical characterization of a chemical compound.

References

- 1. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. quora.com [quora.com]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 3-Chloro-4-methoxybenzenemethanamine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in the synthesis of pharmaceutical compounds, most notably the phosphodiesterase type 5 (PDE5) inhibitor, avanafil. This document details its chemical structure, nomenclature, and physicochemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses its relevance in the context of the cGMP-PKG signaling pathway, the target of avanafil.

Chemical Structure and Nomenclature

This compound is a substituted benzylamine derivative. The structure consists of a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and a methanamine group at position 1.

Chemical Structure:

Nomenclature:

-

IUPAC Name: (3-Chloro-4-methoxyphenyl)methanamine[1]

-

CAS Number: 115514-77-7[2]

-

Synonyms: 3-Chloro-4-methoxybenzylamine, (3-Chloro-4-methoxyphenyl)methanamine, 3-Chloro-4-methoxy-benzenemethanamine[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [2] |

| Boiling Point | 263.5 °C at 760 mmHg | [2] |

| Density | 1.18 g/cm³ | [2] |

| pKa | 9.01 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. | |

| Appearance | Solid or liquid | |

| Flash Point | 113.2 °C | [2] |

| Refractive Index | 1.549 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 3-chloro-4-methoxybenzyl alcohol. A common and effective method involves the conversion of the alcohol to the corresponding benzyl chloride, followed by a Delépine reaction to introduce the amine functionality.[3]

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

References

Technical Guide: Physicochemical Properties of 3-Chloro-4-methoxybenzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development.

Core Molecular Data

This compound, also known as 3-chloro-4-methoxybenzylamine, is a monoamine compound with the chemical formula C₈H₁₀ClNO.[1][2] Its molecular structure consists of a benzene ring substituted with a chloro, a methoxy, and a methylamine group.

The accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds. The molecular weight of this compound has been determined to be approximately 171.63 g/mol .[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These parameters are critical for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Unit |

| Molecular Weight | 171.626 | g/mol |

| Exact Mass | 171.0450916 | g/mol |

| Molecular Formula | C₈H₁₀ClNO | - |

| CAS Number | 115514-77-7 | - |

| Density | 1.18 | g/cm³ |

| Boiling Point | 263.5 | °C at 760 mmHg |

| Flash Point | 113.2 | °C |

| pKa | 9.01 ± 0.10 | - |

Table 1: Key physicochemical data for this compound.[1][3]

Experimental Determination of Molecular Weight

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry. The following workflow outlines a standard procedure for this determination.

Figure 1: A generalized workflow for the experimental confirmation of the molecular weight of a synthesized compound.

Experimental Protocol: Mass Spectrometry Analysis

A detailed protocol for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase solvent.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be expected at an m/z value of approximately 172.052.

-

Compare the observed m/z value with the theoretically calculated exact mass of the protonated species to confirm the identity and molecular weight of the compound.

-

This technical guide provides essential data and a generalized experimental framework for researchers working with this compound. For specific applications, optimization of the analytical methods may be required.

References

Navigating the Safety Landscape of 3-Chloro-4-methoxybenzenemethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzenemethanamine, a key intermediate in pharmaceutical synthesis, requires careful handling and a thorough understanding of its toxicological profile to ensure laboratory safety and mitigate potential risks. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, consolidating available data on its toxicity, first aid measures, and proper handling procedures. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this chemical safely and effectively.

Toxicological Data Summary

The acute toxicity of this compound has been evaluated through various studies, primarily focusing on oral and dermal exposure routes. The available quantitative data is summarized in the table below.

| Toxicity Endpoint | Species | Route | Test Guideline | Result | Classification |

| LD50 | Rat | Oral | OECD 423 | > 300 - 2000 mg/kg | Harmful if swallowed[1] |

| LD50 | Rat | Dermal | OECD 402 | > 2000 mg/kg bw | Not classified as acutely toxic via dermal route[2] |

| Skin Irritation | Rabbit | Dermal | OECD 404 | No skin irritation[1] | Not classified as a skin irritant |

| Eye Irritation | Rabbit | Ocular | OECD 405 | Slight irritation[1] | May cause eye irritation |

Experimental Protocols

The toxicological data presented above were generated following standardized OECD guidelines. The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure used to estimate the acute oral toxicity of a substance. The study typically involves the following steps:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to administration of the test substance.

-

Dose Administration: The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: A small group of animals (typically 3) is dosed. The outcome (mortality or survival) determines the next step:

-

If mortality is observed, the test is repeated with a lower dose in another group of animals.

-

If no mortality is observed, the test is repeated with a higher dose in another group of animals.

-

-

Data Analysis: The LD50 is determined based on the dose levels at which mortality is and is not observed, placing the substance into a GHS toxicity category.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines a procedure for assessing the acute toxicity of a substance applied to the skin.

-

Animal Selection: Healthy young adult rats (one sex, typically female) with intact skin are used.[2]

-

Preparation of the Application Site: An area of the dorsal skin is clipped free of fur.[2]

-

Dose Application: The test substance is applied uniformly over the prepared area at a limit dose of 2000 mg/kg body weight. The application site is then covered with a porous gauze dressing.[2]

-

Exposure and Observation: The animals are exposed to the substance for 24 hours. After the exposure period, the dressing is removed, and the skin is cleansed. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[2]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Hazard Identification and Handling Precautions

Based on the available data, this compound is classified as harmful if swallowed and may cause eye irritation. Therefore, stringent safety measures are required during its handling and use in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working with the substance in a powdered form or if aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Eyewash and Safety Shower: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency and First Aid Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows

To further aid in the safe handling and emergency response for this compound, the following diagrams illustrate key logical workflows.

References

An In-Depth Technical Guide to 3-Chloro-4-methoxybenzenemethanamine: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in the synthesis of the erectile dysfunction medication Avanafil. The document details the initial discovery and synthesis as reported in 1988, subsequent process improvements for large-scale production, and its critical role in pharmaceutical manufacturing. Physicochemical properties and detailed experimental protocols are presented to support researchers and drug development professionals.

Introduction

This compound, also known as 3-chloro-4-methoxybenzylamine, is an organic compound with the chemical formula C₈H₁₀ClNO. Its significance in the pharmaceutical industry escalated with the development of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This guide traces the scientific journey of this compound from its initial synthesis to its current-day application as a crucial building block in modern drug development.

Discovery and History

The first documented synthesis of this compound hydrochloride appears in a 1988 publication in the Journal of Medicinal Chemistry. The research, led by Paul S. Charifson and colleagues, focused on the synthesis and pharmacological characterization of a series of tetrahydroisoquinolines as dopamine receptor ligands. In this context, this compound was synthesized as a key intermediate for the preparation of one of the target benzyl-substituted tetrahydroisoquinolines. The primary goal of the 1988 study was to explore the structure-activity relationships of novel compounds at dopamine D1 and D2 receptors, not to investigate the properties of the amine intermediate itself.

The initial synthesis involved the chlorination of 4-methoxybenzylamine using chlorine gas in acetic acid. This method, while effective for laboratory-scale synthesis, presented challenges for larger-scale production due to the hazardous nature of chlorine gas and modest yields.

The importance of this compound grew significantly with the discovery and development of Avanafil. This created a demand for a more efficient, safer, and scalable synthetic route, leading to the development of improved methods detailed in subsequent patents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided in the table below.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| CAS Number | 115514-77-7 | [1] |

| Boiling Point | 110 °C (0.3 Torr) | [1] |

| Density | 1.180 g/cm³ (Predicted) | [1] |

| This compound Hydrochloride | ||

| Molecular Formula | C₈H₁₁Cl₂NO | |

| Molecular Weight | 208.09 g/mol | |

| CAS Number | 41965-95-1 | |

| Melting Point | 250-255 °C | |

| Appearance | Solid |

Synthesis Methodologies

Original Synthesis (1988)

The initial synthesis of this compound hydrochloride was achieved through the direct chlorination of 4-methoxybenzylamine.

Experimental Protocol:

A solution of 4-methoxybenzylamine (10.0 g, 72.9 mmol) in glacial acetic acid (100 mL) was cooled in an ice bath. Chlorine gas was then bubbled through the stirred solution for 1.5 hours. The reaction mixture was subsequently poured into anhydrous ether (500 mL), leading to the precipitation of the crude product. The precipitate was collected by filtration and recrystallized from a mixture of ethanol and ether to yield this compound hydrochloride.

Diagram of the Original Synthetic Pathway

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Chloro-4-methoxybenzenemethanamine from 3-chloro-4-methoxybenzyl alcohol. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Avanafil, which is used for the treatment of erectile dysfunction[1]. The protocol detailed herein follows a robust, multi-step chemical synthesis involving the chlorination of the parent alcohol, formation of a quaternary ammonium salt, and subsequent hydrolysis to yield the target primary amine[2]. This method is well-established and utilizes readily available reagents, making it suitable for standard organic synthesis laboratories.

Chemical Reaction Scheme

The overall synthesis is a three-step process starting from the benzyl alcohol. The hydroxyl group is first converted to a more reactive leaving group (chloride), which then undergoes nucleophilic substitution with hexamethylenetetramine (urotropine), followed by acidic hydrolysis to liberate the primary amine. This classical method is known as the Delepine reaction.

References

Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxybenzenemethanamine is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor. Avanafil is commercially available for the treatment of erectile dysfunction. This document provides detailed application notes and experimental protocols for the synthesis of Avanafil utilizing this compound, as well as the synthesis of the intermediate itself. Furthermore, it elucidates the signaling pathway of PDE-5 inhibitors.

Introduction

This compound, also known as 3-chloro-4-methoxybenzylamine, serves as a key building block in the construction of complex pharmaceutical molecules. Its substituted benzene ring structure is a common motif in medicinal chemistry, and the presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The primary application of this amine is in the synthesis of Avanafil, where it forms a core part of the molecule responsible for its interaction with the PDE-5 enzyme.

Synthesis of this compound

A common synthetic route to this compound involves the conversion of 3-chloro-4-methoxybenzyl alcohol. The process generally involves a two-step sequence: chlorination of the alcohol followed by amination.

Experimental Protocol: Synthesis from 3-chloro-4-methoxybenzyl alcohol

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

-

To a solution of 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran, add phosphorus oxychloride. The molar ratio of the alcohol to phosphorus oxychloride should be approximately 1:1 to 1:1.5.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.

Step 2: Synthesis of this compound

-

Dissolve the 3-chloro-4-methoxybenzyl chloride obtained in the previous step in ethanol.

-

Add urotropine (hexamethylenetetramine) to the solution to form a quaternary ammonium salt. The molar ratio of the benzyl chloride to urotropine is typically 1:1 to 1:1.2.

-

Heat the reaction mixture to 60-70°C and stir until the salt formation is complete.

-

Hydrolyze the quaternary ammonium salt by adding hydrochloric acid and heating the mixture to 40-50°C.

-

After hydrolysis, adjust the pH of the solution to above 7 with potassium hydroxide.

-

The target compound, this compound, can then be isolated by distillation.[1]

| Parameter | Value | Reference |

| Starting Material | 3-chloro-4-methoxybenzyl alcohol | [1] |

| Overall Yield | 72-85% | [1] |

| Purity | ≥ 99.3% | [1] |

Application in the Synthesis of Avanafil

This compound hydrochloride is a key raw material in the multi-step synthesis of Avanafil. One of the crucial steps involves the nucleophilic substitution reaction with a pyrimidine derivative.

Experimental Protocol: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-methylthiopyrimidine

-

In a reaction flask, dissolve ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate (1.90g) in N,N-dimethylformamide (DMF, 10 mL).

-

Add this compound hydrochloride (2.65g) to the solution.

-

Cool the reaction mixture to 0°C in a low-temperature bath.

-

Slowly add triethylamine (1.39g) to the stirred mixture.

-

After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, add water (15 mL) and ethyl acetate (30 mL) to the reaction flask.

-

Perform liquid-liquid extraction and separate the organic phase.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then recrystallized from petroleum ether and ethyl acetate to yield the pure product.[2]

| Parameter | Value | Reference |

| Starting Material | This compound hydrochloride | [2] |

| Reactant | Ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate | [2] |

| Solvent | N,N-dimethylformamide (DMF) | [2] |

| Base | Triethylamine | [2] |

| Reaction Temperature | 0°C to Room Temperature | [2] |

| Reaction Time | 2 hours | [2] |

| Yield | 86% | [2] |

| Purity (HPLC) | 99% | [2] |

This intermediate undergoes several further steps, including oxidation, nucleophilic substitution with L-prolinol, ester hydrolysis, and finally a dehydration synthesis with 2-aminomethyl pyrimidine to yield Avanafil.[3]

Synthetic Pathway of Avanafil

The overall synthesis of Avanafil is a multi-step process. A representative synthetic route starting from 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine and this compound hydrochloride is depicted below.

Caption: Synthetic pathway for Avanafil.

Signaling Pathway of Avanafil (PDE-5 Inhibition)

Avanafil functions by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE-5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade plays a crucial role in smooth muscle relaxation and vasodilation, the physiological basis for its therapeutic effect in erectile dysfunction.[3][4][5]

The pathway is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).

Caption: PDE-5 inhibition signaling pathway.

Conclusion

This compound is a valuable and indispensable intermediate in the synthesis of the pharmaceutical agent Avanafil. The protocols provided herein offer a detailed guide for its synthesis and its application in the production of this PDE-5 inhibitor. A thorough understanding of both the synthetic chemistry and the biological mechanism of action is crucial for researchers and professionals in the field of drug development. The provided data and diagrams aim to facilitate further research and development in this area.

References

- 1. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

- 2. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 4. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2014187273A1 - Avanafil preparation method - Google Patents [patents.google.com]

Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil

Introduction

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1] Its rapid onset of action distinguishes it from other drugs in its class.[2] The chemical synthesis of Avanafil is a multi-step process involving the careful assembly of its complex molecular structure. A critical starting material in this synthesis is 3-Chloro-4-methoxybenzenemethanamine, which forms a significant part of the final molecule's backbone. These application notes provide a detailed overview of the role and application of this compound in the synthesis of Avanafil, including experimental protocols and relevant data for researchers and drug development professionals.

Mechanism of Action: PDE5 Inhibition

Avanafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] In the physiological process of erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for degrading cGMP, thus terminating the erection.[1] By inhibiting PDE5, Avanafil ensures that cGMP levels remain elevated, thereby enhancing and prolonging the erectile response to sexual stimulation.[1]

Avanafil Synthesis Overview

The synthesis of Avanafil typically begins with a nucleophilic substitution reaction. In this key first step, this compound (often as a hydrochloride salt) is reacted with a substituted pyrimidine, such as 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate. This reaction forms the core structure, 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfanyl)pyrimidine-5-carboxylate, which undergoes several subsequent transformations—including oxidation, substitution with (S)-2-(hydroxymethyl)pyrrolidine, saponification, and final amidation—to yield Avanafil.[2][3]

Experimental Protocol: Synthesis of 4-(3-Chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine

This protocol details the initial and critical nucleophilic substitution reaction in the Avanafil synthesis pathway.

Materials and Reagents:

-

(3-chloro-4-methoxy)benzylamine hydrochloride

-

Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Water (deionized)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature bath (ice bath)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a reaction flask, add ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate (1.0 eq).

-

Add N,N-Dimethylformamide (DMF) to dissolve the starting material.

-

Add (3-chloro-4-methoxy)benzylamine hydrochloride (1.0 eq) to the solution.[4]

-

Cool the reaction flask to 0°C using a low-temperature bath.[4]

-

Under stirring, slowly add triethylamine (2.0-3.0 eq) dropwise to the reaction mixture. Triethylamine acts as an acid scavenger.[3][4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3][4]

-

Monitor the reaction completion using an appropriate method (e.g., TLC or HPLC).

-

Once the reaction is complete, add water to the flask and extract the product with ethyl acetate.[4]

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.[4]

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purify the crude product by recrystallization using petroleum ether and ethyl acetate to yield 4-(3-Chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine as a solid.[4]

Data and Results

The following tables summarize the typical reaction conditions and expected outcomes for the synthesis of the key intermediate.

Table 1: Summary of Reaction Conditions

| Parameter | Value / Condition | Reference |

|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) | [4] |

| Base | Triethylamine | [2][3][4] |

| Initial Temperature | 0 °C | [4] |

| Reaction Temperature | Room Temperature (0-40 °C range) | [3][4] |

| Reaction Time | 1 - 2 hours |[3][4] |

Table 2: Quantitative Data for Intermediate Synthesis

| Metric | Result | Method of Analysis | Reference |

|---|---|---|---|

| Yield | 86% | Gravimetric (post-recrystallization) | [4] |

| Purity | 99% | HPLC (Area Normalization) |[4] |

This compound is an indispensable reagent in the synthesis of Avanafil. Its reaction with a pyrimidine derivative in a nucleophilic substitution reaction establishes the core scaffold of the final drug molecule. The protocol described provides a reliable and high-yield pathway to the key intermediate, 4-(3-Chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine. The efficiency of this step is crucial for the overall economic viability and success of the entire Avanafil synthesis, making a thorough understanding of its application vital for professionals in pharmaceutical development and manufacturing.

References

- 1. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Avanafil | 330784-47-9 [chemicalbook.com]

- 3. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 4. CN105439964A - Preparation method of Avanafil intermediate - Google Patents [patents.google.com]

Synthesis of 3-Chloro-4-methoxybenzylamine Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-chloro-4-methoxybenzylamine hydrochloride, an important intermediate in the synthesis of various pharmaceutical compounds. The described methodology is based on the reductive amination of 3-chloro-4-methoxybenzaldehyde, a common and efficient route for the preparation of benzylamines.

Introduction

3-Chloro-4-methoxybenzylamine and its hydrochloride salt are key building blocks in medicinal chemistry. Notably, it serves as an intermediate in the synthesis of Avanafil, a selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[1] The synthesis protocol outlined below provides a reliable method for obtaining this intermediate with high purity.

Reaction Scheme

The synthesis proceeds via a one-pot reductive amination of 3-chloro-4-methoxybenzaldehyde. The aldehyde is first reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. The final step involves the formation of the hydrochloride salt.

Experimental Protocol

This protocol describes the synthesis of 3-chloro-4-methoxybenzylamine hydrochloride starting from 3-chloro-4-methoxybenzaldehyde using sodium borohydride as the reducing agent.

Materials and Reagents:

-

3-Chloro-4-methoxybenzaldehyde

-

Ammonium acetate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (Et₂O)

-

Distilled water

-

Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol.

-

Add ammonium acetate (3-5 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with diethyl ether or another suitable organic solvent (3 x volume).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-methoxybenzylamine free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a minimal amount of diethyl ether or another suitable solvent.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield 3-chloro-4-methoxybenzylamine hydrochloride.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (Relative) | Purity (%) | Yield (%) |

| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59[2] | 1.0 | >97 | N/A |

| 3-Chloro-4-methoxybenzylamine HCl | C₈H₁₁Cl₂NO | 208.09[3] | 1.0 (Theoretical) | >99[4] | 72-85[4] |

Note: The expected yield and purity are based on similar reported syntheses and may vary depending on the specific reaction conditions and purification efficiency.

Synthesis Workflow Diagram

References

- 1. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 2. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methoxybenzylamine hydrochloride 97 41965-95-1 [sigmaaldrich.com]

- 4. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse

Anwendungs- und Protokollhinweise: Derivatisierung von 3-Chlor-4-methoxybenzenmethanamin für die chromatographische Analyse

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die chemische Derivatisierung von 3-Chlor-4-methoxybenzenmethanamin, einem primären Amin, das in der pharmazeutischen Synthese verwendet wird.[1] Die Derivatisierung ist ein entscheidender Schritt, um die analytischen Eigenschaften der Verbindung für die chromatographische Analyse zu verbessern. Die hier beschriebenen Methoden konzentrieren sich auf die Verbesserung der Flüchtigkeit für die Gaschromatographie-Massenspektrometrie (GC-MS) und die Einführung von chromophoren oder fluorophoren Markierungen für die Hochleistungsflüssigkeitschromatographie (HPLC) mit UV- oder Fluoreszenzdetektion. Zusätzlich werden Protokolle für die chirale Derivatisierung zur Trennung von Enantiomeren vorgestellt.

Die Derivatisierung für die GC-Analyse ist oft notwendig, um die Flüchtigkeit von polaren Verbindungen wie primären Aminen zu erhöhen, die thermische Stabilität zu verbessern und die Adsorption an der Säule zu verringern.[2][3][4] Die beiden gebräuchlichsten Methoden für Amine sind die Silylierung und die Acylierung.[2][4]

Workflow der GC-MS-Analyse

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse nach der Derivatisierung.

Protokoll 1: Silylierung mit BSTFA

Die Silylierung ersetzt aktive Wasserstoffatome in der Aminogruppe durch eine unpolare Trimethylsilylgruppe (TMS), wodurch die Polarität und die Wasserstoffbrückenbindungen reduziert werden, was zu einer erhöhten Flüchtigkeit führt.[3][4] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein häufig verwendetes Silylierungsreagenz.

Experimentelles Protokoll:

-

Eine bekannte Menge (ca. 1 mg) 3-Chlor-4-methoxybenzenmethanamin in ein Reaktionsgefäß geben.

-

100 µL eines aprotischen Lösungsmittels (z. B. Acetonitril oder Pyridin) hinzufügen und auflösen.

-

100 µL BSTFA (optional mit 1 % Trimethylchlorsilan (TMCS) als Katalysator) hinzufügen.

-

Das Gefäß fest verschließen und für 30–60 Minuten auf 60–75 °C erhitzen, um eine vollständige Derivatisierung sicherzustellen.[3]

-

Die Probe auf Raumtemperatur abkühlen lassen.

-

1 µL des Reaktionsgemisches direkt in das GC-MS-System injizieren.

Tabellarische Zusammenfassung: Silylierungsbedingungen

| Parameter | Bedingung | Anmerkungen |

|---|---|---|

| Reagenz | BSTFA (+ 1% TMCS) | TMCS wirkt als Katalysator und verbessert die Effizienz. |

| Lösungsmittel | Acetonitril, Pyridin | Muss aprotisch und trocken sein, um eine Hydrolyse des Reagenzes zu vermeiden.[4] |

| Temperatur | 60 - 75 °C | Die Optimierung kann erforderlich sein, um eine vollständige Reaktion zu gewährleisten. |

| Zeit | 30 - 60 Minuten | Der Reaktionsfortschritt kann durch Analyse von Aliquoten überwacht werden.[4] |

| Produkt | N-Trimethylsilyl-Derivat | Flüchtiger und thermisch stabiler als die Ausgangsverbindung. |

Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung mit fluorierten Anhydriden wie TFAA führt stabile, flüchtige Derivate ein, die eine ausgezeichnete Empfindlichkeit bei der Elektroneneinfangdetektion (ECD) oder der massenspektrometrischen Detektion aufweisen.[5]

Experimentelles Protokoll:

-

Ca. 1 mg 3-Chlor-4-methoxybenzenmethanamin in einem Reaktionsgefäß auflösen, das 200 µL eines geeigneten Lösungsmittels (z. B. Ethylacetat) enthält.

-

100 µL Trifluoressigsäureanhydrid (TFAA) hinzufügen.

-

Das Gefäß verschließen und für 15–30 Minuten bei 50–60 °C inkubieren.

-

Die Probe auf Raumtemperatur abkühlen lassen.

-

Überschüssiges Reagenz und Säure unter einem leichten Stickstoffstrom abdampfen.

-

Den Rückstand in einem geeigneten Volumen Hexan oder Ethylacetat für die GC-MS-Analyse rekonstituieren.

Tabellarische Zusammenfassung: Acylierungsbedingungen

| Parameter | Bedingung | Anmerkungen |

|---|---|---|

| Reagenz | Trifluoressigsäureanhydrid (TFAA) | Bildet stabile Trifluoracetyl-Derivate.[5] |

| Lösungsmittel | Ethylacetat, Acetonitril | Das Lösungsmittel sollte mit dem Reagenz inert sein. |

| Temperatur | 50 - 60 °C | Milde Erwärmung beschleunigt die Reaktion. |

| Zeit | 15 - 30 Minuten | Die Reaktion ist in der Regel schnell. |

| Produkt | N-Trifluoracetyl-Derivat | Sehr flüchtig und empfindlich für MS- und ECD-Detektion. |

Derivatisierung für die Hochleistungsflüssigkeitschromatographie (HPLC)-Analyse

Bei der HPLC zielt die Derivatisierung darauf ab, eine chromophore oder fluorophore Gruppe an das Analytmolekül zu binden, um die Detektionsempfindlichkeit und -selektivität zu erhöhen, insbesondere bei UV- oder Fluoreszenzdetektoren.[2][6]

Workflow der HPLC-Analyse

Abbildung 2: Allgemeiner Arbeitsablauf für die HPLC-Analyse nach Prä-Säulen-Derivatisierung.

Protokoll 3: Derivatisierung mit Dansylchlorid

Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) reagiert mit primären Aminen unter Bildung von hochfluoreszierenden Sulfonamid-Addukten, die empfindlich nachgewiesen werden können.[2][7]

Experimentelles Protokoll:

-

Eine Probenlösung in 100 µL 400 mM Boratpuffer (pH 9,5) geben.

-

200 µL einer Dansylchlorid-Lösung (z. B. 1 mg/mL in Acetonitril) hinzufügen.

-

Das Gemisch gut mischen und für 30–60 Minuten bei 60 °C im Dunkeln inkubieren.

-

Die Reaktion durch Zugabe von 50 µL einer Reagenz zum Quenchen (z. B. 2 % Methylaminlösung) stoppen, um überschüssiges Dansylchlorid zu verbrauchen.

-

Die Probe vor der Injektion in das HPLC-System filtrieren.

-

Die Detektion erfolgt typischerweise durch Fluoreszenz (z. B. Anregung bei 340 nm, Emission bei 525 nm) oder UV (ca. 254 nm).[7]

Tabellarische Zusammenfassung: Dansylierungsbedingungen

| Parameter | Bedingung | Anmerkungen |

|---|---|---|

| Reagenz | Dansylchlorid | Reagiert mit primären und sekundären Aminen.[2] |

| Puffer | Boratpuffer, pH 9,5 | Alkalische Bedingungen sind für die Reaktion erforderlich. |

| Temperatur | 60 °C | Erhöhte Temperatur beschleunigt die Derivatisierung. |

| Zeit | 30 - 60 Minuten | Die Inkubation sollte im Dunkeln erfolgen, um eine Photodegradation zu vermeiden. |

| Detektion | Fluoreszenz, UV | Die Fluoreszenzdetektion bietet eine höhere Empfindlichkeit.[2] |

Protokoll 4: Derivatisierung mit o-Phthalaldehyd (OPA)

OPA reagiert schnell mit primären Aminen in Gegenwart eines Thiols (z. B. 2-Mercaptoethanol) bei Raumtemperatur und bildet hochfluoreszierende Isoindol-Derivate.[2][7] Dies ist eine sehr spezifische Reaktion für primäre Amine.[8]

Experimentelles Protokoll:

-

Das OPA-Reagenz vorbereiten: OPA in Methanol auflösen und mit einem wässrigen Boratpuffer (pH 9–10) mischen. Kurz vor Gebrauch 2-Mercaptoethanol hinzufügen.

-

In einem Autosampler-Fläschchen 100 µL der Probenlösung mit 100 µL des OPA-Reagenzes mischen.

-

Das Gemisch 1–2 Minuten bei Raumtemperatur reagieren lassen.[7]

-

Die Probe sofort in das HPLC-System injizieren. Die OPA-Derivate können instabil sein.[7]

-

Die Detektion erfolgt durch Fluoreszenz (z. B. Anregung bei 340 nm, Emission bei 455 nm).

Tabellarische Zusammenfassung: OPA-Derivatisierungsbedingungen

| Parameter | Bedingung | Anmerkungen |

|---|---|---|

| Reagenz | o-Phthalaldehyd (OPA) + Thiol | Spezifisch für primäre Amine.[7][8] |

| Puffer | Boratpuffer, pH 9 - 10 | Die Reaktion verläuft schnell unter leicht alkalischen Bedingungen. |

| Temperatur | Raumtemperatur | Es ist keine Erwärmung erforderlich. |

| Zeit | 1 - 2 Minuten | Die Reaktion ist sehr schnell; die Derivate sind jedoch nicht sehr stabil.[7] |

| Detektion | Fluoreszenz | Bietet eine hochempfindliche Detektion.[2] |

Chirale Derivatisierung zur enantiomeren Trennung

Für chirale Moleküle ist die Trennung und Quantifizierung einzelner Enantiomere in der pharmazeutischen Entwicklung von entscheidender Bedeutung. Ein Ansatz besteht darin, das racemische Amin mit einem chiralen Derivatisierungsreagenz (CDA) umzusetzen, um ein Paar von Diastereomeren zu bilden. Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer achiralen stationären Phase mittels HPLC oder GC getrennt werden.

Logik der chiralen Derivatisierung

Abbildung 3: Prinzip der Bildung und Trennung von Diastereomeren nach chiraler Derivatisierung.

Protokoll 5: Chirale Derivatisierung mit (+)-1-(9-Fluorenyl)ethylchloroformat (FLEC)

FLEC ist ein chirales Reagenz, das zur Trennung von Enantiomeren von Aminen und Aminosäuren verwendet wird.[9] Es reagiert mit dem primären Amin zu stabilen diastereomeren Carbamat-Derivaten.

Experimentelles Protokoll:

-

Eine bekannte Menge des Amins in 100 µL 0,1 M Boratpuffer (pH 8,0) auflösen.

-

200 µL einer Lösung von (+)-FLEC in Aceton (z. B. 5 mM) hinzufügen.

-

Das Gemisch mischen und 10 Minuten bei Raumtemperatur reagieren lassen.

-

Die Reaktion durch Zugabe von 50 µL einer primären Aminlösung (z. B. 1 M Glycin) zum Quenchen von überschüssigem FLEC stoppen.

-

Die Probe kann direkt oder nach Extraktion in ein organisches Lösungsmittel in ein RP-HPLC-System injiziert werden.

-

Die Detektion erfolgt durch Fluoreszenz (Anregung bei 260 nm, Emission bei 315 nm).

Tabellarische Zusammenfassung: FLEC-Derivatisierungsbedingungen

| Parameter | Bedingung | Anmerkungen |

|---|---|---|

| Reagenz | (+)-1-(9-Fluorenyl)ethylchloroformat (FLEC) | Bildet diastereomere Carbamate. |

| Puffer | Boratpuffer, pH 8,0 | Leicht alkalische Bedingungen begünstigen die Reaktion. |

| Temperatur | Raumtemperatur | Die Reaktion ist schnell und erfordert keine Erwärmung. |

| Zeit | 10 Minuten | Eine schnelle Reaktionskinetik ist vorteilhaft.[9] |

| Detektion | Fluoreszenz | Die Fluorenylgruppe bietet eine hochempfindliche Detektion. |

References

- 1. 3-Chloro-4-methoxybenzenemethanamine|lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. gcms.cz [gcms.cz]

- 5. jfda-online.com [jfda-online.com]

- 6. researchgate.net [researchgate.net]

- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Analysis of 3-Chloro-4-methoxybenzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative and qualitative analysis of 3-Chloro-4-methoxybenzenemethanamine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be adaptable for various research and development applications, including purity assessment, impurity profiling, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of this compound and the assessment of its purity in various sample matrices. A reversed-phase HPLC method with UV detection is proposed, leveraging common laboratory instrumentation.

Experimental Protocol: HPLC

1.1. Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Further dilute with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Solution: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.2. HPLC Instrumentation and Conditions: A standard HPLC system equipped with a UV-Vis detector is used.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |

| Gradient | 30:70 for 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Run Time | 10 minutes |

1.3. Data Presentation: HPLC

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| This compound | ~ 4.5 | ~ 0.1 | ~ 0.3 |

Note: Retention time, LOD, and LOQ are estimated and should be determined experimentally.

HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is ideal for the identification and quantification of this compound, particularly for trace-level analysis and impurity identification due to its high sensitivity and specificity.

Experimental Protocol: GC-MS

2.1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Prepare working standards by serial dilution in methanol.

-

Sample Solution: Dissolve the sample in methanol to an appropriate concentration. If necessary, derivatization can be performed to improve peak shape and thermal stability, though direct injection is often feasible. For derivatization, an acetylating agent like acetic anhydride can be used.

2.2. GC-MS Instrumentation and Conditions: A standard GC-MS system is utilized for this analysis.

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 amu |

2.3. Data Presentation: GC-MS

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | ~ 8.2 | 171 (M+), 156, 142, 107, 77 |

Note: Retention time and mass fragments are predicted and should be confirmed with a reference standard.

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are based on the fundamental principles of chromatography and mass spectrometry. The logical relationship between the analyte's properties and the chosen analytical technique is crucial for successful method development.

Caption: Rationale for selecting HPLC and GC-MS for the analysis.

Application Notes and Protocols for the Large-Scale Production of High-Purity 3-Chloro-4-methoxybenzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of high-purity 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in the synthesis of various pharmaceutical compounds, including the erectile dysfunction drug, avanafil.[1][2] The following sections outline two primary synthetic routes, offering comparative data and step-by-step experimental procedures to guide researchers in producing this compound with high yield and purity.

Introduction

This compound is a substituted benzylamine derivative. Its synthesis on an industrial scale requires robust, cost-effective, and high-yielding methods that consistently produce a product of high purity. This document details two such methods: the reductive amination of 3-chloro-4-methoxybenzaldehyde and a method starting from 3-chloro-4-methoxybenzyl alcohol.

Comparative Summary of Synthetic Methods

| Parameter | Method 1: Reductive Amination | Method 2: From 3-chloro-4-methoxybenzyl alcohol |

| Starting Material | 3-Chloro-4-methoxybenzaldehyde | 3-chloro-4-methoxybenzyl alcohol |

| Key Reagents | Ammonium acetate, sodium cyanoborohydride | Phosphorus oxychloride, urotropin, hydrochloric acid, potassium hydroxide |

| Overall Yield | ~61% (for a related α-methyl derivative)[3] | 72-85%[4] |

| Reported Purity | Not explicitly stated for the target molecule, but a generally high-purity method. | ≥ 99.3%[4] |

| Advantages | Powerful and reliable for C-N bond formation, avoids overalkylation.[5] | High reported yield and purity, suitable for large-scale production.[4] |

| Disadvantages | Use of toxic cyanoborohydride and its byproducts.[5] | Multi-step process. |

Experimental Protocols

Method 1: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde

This method involves the reaction of an aldehyde with an amine in the presence of a reducing agent to form a more substituted amine. Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[5] Sodium triacetoxyborohydride is a highly selective reducing agent for this transformation.[5]

Materials:

-

3-Chloro-4-methoxybenzaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na2SO4)

-

Standard laboratory glassware and equipment

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a suitably sized reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

-

Addition of Reducing Agent: To the solution from step 1, add sodium cyanoborohydride (2 equivalents).

-

Reaction: Stir the reaction mixture overnight at 60°C.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it twice with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by distillation or chromatography if necessary.

Method 2: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol

This patented method provides a high-yield and high-purity route to the target compound, making it well-suited for industrial production.[4] The process involves chlorination of the starting alcohol, formation of a quaternary ammonium salt, and subsequent hydrolysis.[4]

Materials:

-

3-Chloro-4-methoxybenzyl alcohol

-

Phosphorus oxychloride (POCl3)

-

Tetrahydrofuran (THF)

-

Urotropin (hexamethylenetetramine)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH)

-

Standard laboratory glassware and equipment for synthesis and distillation

Protocol:

-

Chlorination:

-

In a reaction vessel, dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran.

-

Add phosphorus oxychloride (1-1.5 equivalents) to the solution.

-

Maintain the reaction temperature between 35-45°C to produce 3-chloro-4-methoxybenzyl chloride.[4]

-

-

Quaternary Ammonium Salt Formation:

-

Prepare a solution of the 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.

-

Add urotropin (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to 60-75°C to form the quaternary ammonium salt.[4]

-

-

Hydrolysis:

-

Subject the quaternary ammonium salt to hydrolysis using hydrochloric acid at a temperature of 40-50°C.[4]

-

-

Neutralization and Purification:

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound starting from 3-Chloro-4-methoxybenzyl alcohol.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS 115514-77-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Benzenemethanamine, 3-chloro-4-methoxy-.alpha.-methyl- synthesis - chemicalbook [chemicalbook.com]

- 4. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application of 3-Chloro-4-methoxybenzenemethanamine in Organic Electronics: A Review of Current Literature

A thorough review of scientific literature and patent databases reveals no direct applications of 3-Chloro-4-methoxybenzenemethanamine as a functional material in the field of organic electronics. While the molecular structure contains elements common in organic electronic materials, such as a substituted benzene ring, its primary role appears to be that of a precursor in multi-step organic syntheses, particularly in the pharmaceutical industry.

Currently, there are no published research articles, patents, or conference proceedings that describe the use of this compound as an active component in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), or Organic Thin-Film Transistors (OTFTs). Consequently, no quantitative performance data or established experimental protocols for its integration into such devices are available.

Contextual and Related Research